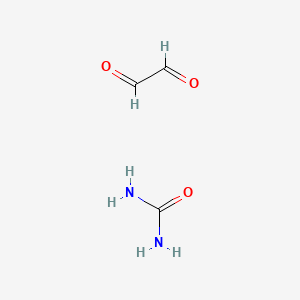![molecular formula C15H13BrClNO B14153711 4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide CAS No. 438614-62-1](/img/structure/B14153711.png)
4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide is an organic compound with the molecular formula C15H13BrClNO It is a member of the benzamide family, characterized by the presence of a bromine atom at the 4th position of the benzamide ring and a 3-chlorophenyl group attached to the ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 4th position.
N-alkylation: The brominated benzamide is then subjected to N-alkylation with 2-(3-chlorophenyl)ethylamine. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or thiolate (RS-) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in water or ethanol, sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO), or sodium thiolate (NaSR) in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Hydroxylated, cyanated, or thiolated derivatives.
科学研究应用
4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-bromo-N-(2,2-dichloro-1-hydroxy-ethyl)benzamide: Similar structure with a dichloro-hydroxyethyl group instead of the 3-chlorophenyl group.
N-(4-bromo-phenyl)-2-chloro-benzamide: Similar structure with a 2-chloro-benzamide group instead of the 3-chlorophenyl group.
Uniqueness
4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide is unique due to the specific arrangement of the bromine and 3-chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with improved efficacy and selectivity for various applications.
属性
CAS 编号 |
438614-62-1 |
|---|---|
分子式 |
C15H13BrClNO |
分子量 |
338.62 g/mol |
IUPAC 名称 |
4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide |
InChI |
InChI=1S/C15H13BrClNO/c16-13-6-4-12(5-7-13)15(19)18-9-8-11-2-1-3-14(17)10-11/h1-7,10H,8-9H2,(H,18,19) |
InChI 键 |
NFRCPPVEAWBKOL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)
![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14153632.png)
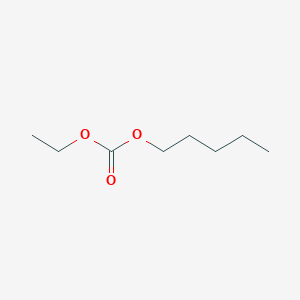
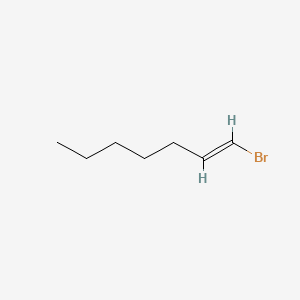
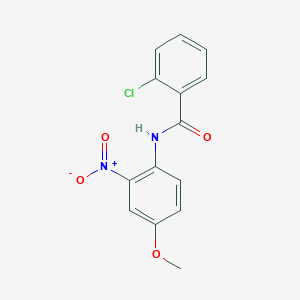
![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)
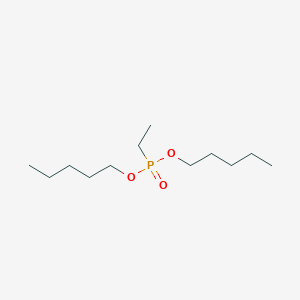
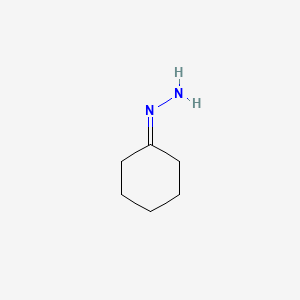
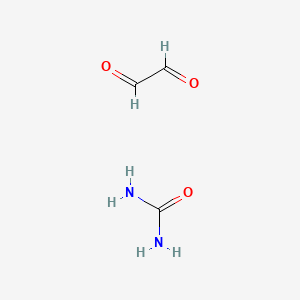
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)
![4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole](/img/structure/B14153689.png)


